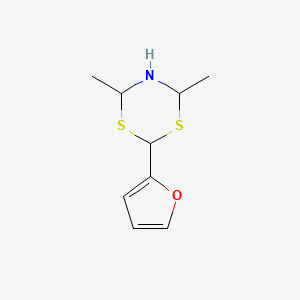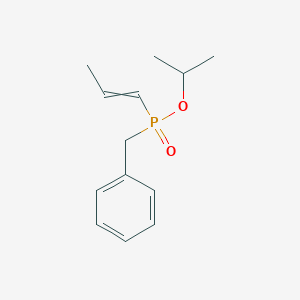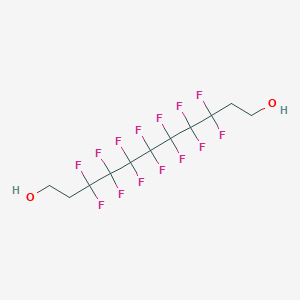![molecular formula C17H14F7N3 B12559427 4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline CAS No. 144499-72-9](/img/structure/B12559427.png)
4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline is a synthetic organic compound characterized by the presence of a heptafluoropropyl group attached to a phenyl ring, which is further connected to a diazenyl group and a dimethylaniline moiety. This compound belongs to the class of azo dyes, known for their vivid colors and applications in various industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline typically involves a diazotization-azocoupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
化学反応の分析
Types of Reactions
4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline has diverse applications in scientific research, including:
Chemistry: Used as a dye and a reagent in various chemical reactions and studies.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of 4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing its structure upon exposure to light, which affects its interaction with biological molecules and pathways. This property is particularly useful in applications requiring controlled changes in molecular structure and function.
類似化合物との比較
Similar Compounds
4-(4-Fluorophenyl)Diazenyl-N,N-Dimethylaniline: Similar in structure but with a fluorine atom instead of the heptafluoropropyl group.
N,N-Dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline: Contains a phenyldiazenyl group instead of the heptafluoropropyl group.
Uniqueness
4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring robust and durable compounds.
特性
CAS番号 |
144499-72-9 |
|---|---|
分子式 |
C17H14F7N3 |
分子量 |
393.30 g/mol |
IUPAC名 |
4-[[4-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H14F7N3/c1-27(2)14-9-7-13(8-10-14)26-25-12-5-3-11(4-6-12)15(18,19)16(20,21)17(22,23)24/h3-10H,1-2H3 |
InChIキー |
ZNPHRQOTVSKAEK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)



![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)


![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)
